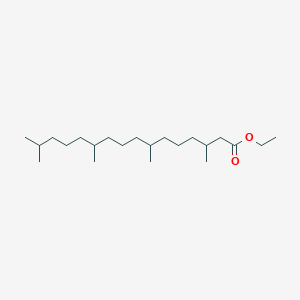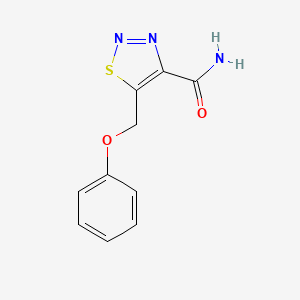
5-(Phenoxymethyl)thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenoxymethyl)thiadiazole-4-carboxamide is a chemical compound with the molecular formula C10H9N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)thiadiazole-4-carboxamide typically involves the reaction of phenoxymethyl derivatives with thiadiazole precursors under specific conditions. One common method includes the use of phenoxymethyl chloride and thiadiazole-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenoxymethyl)thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted phenoxymethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and neuroprotective agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-(Phenoxymethyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic transmission .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,3,4-thiadiazole-2-ylcarbamate: Known for its cognitive-enhancing properties.
2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: Exhibits significant cytotoxicity against tumor cells.
Uniqueness
5-(Phenoxymethyl)thiadiazole-4-carboxamide stands out due to its unique phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
4609-52-3 |
|---|---|
Fórmula molecular |
C10H9N3O2S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
5-(phenoxymethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H9N3O2S/c11-10(14)9-8(16-13-12-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |
Clave InChI |
POGFSAPGXOCUFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=C(N=NS2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
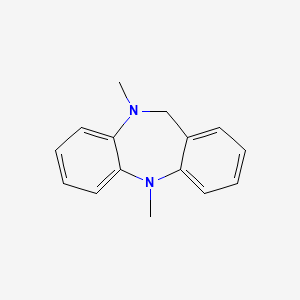



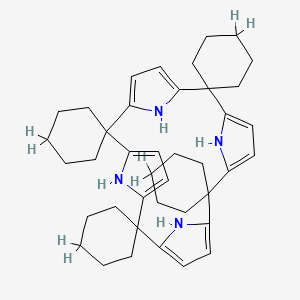
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
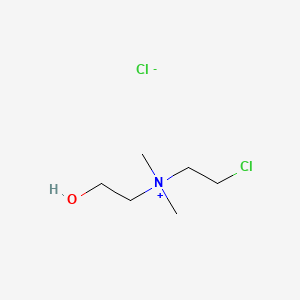
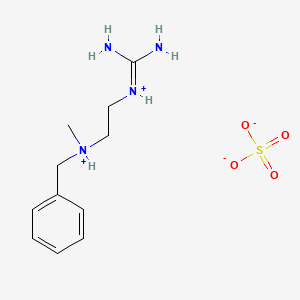
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)

